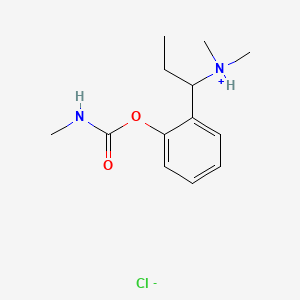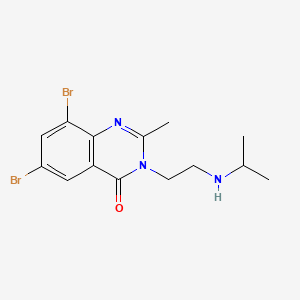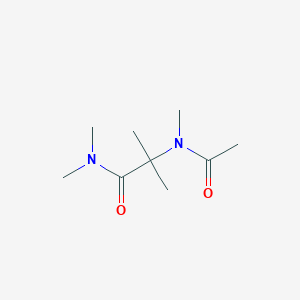![molecular formula C24H24N2O2S B13773805 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate CAS No. 68310-89-4](/img/structure/B13773805.png)
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is an organic compound with the molecular formula C24H24N2O2S. It is known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its fluorescent properties and its ability to bind to specific biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate typically involves the reaction of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazolium ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazolium derivatives, while substitution reactions can produce a variety of substituted benzothiazolium compounds .
Applications De Recherche Scientifique
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate involves its ability to interact with specific molecular targets. The compound binds to proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the structure and function of proteins and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Dimethylamino)phenyl]-benzothiazole: Similar in structure but lacks the benzoate group.
Thioflavin T: Another benzothiazolium compound used in amyloid fibril detection.
Benzothiazolium chloride derivatives: Various derivatives with different functional groups attached to the benzothiazolium ring.
Uniqueness
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is unique due to its specific structural features, which confer distinct fluorescent properties and binding affinities. These characteristics make it particularly useful in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
68310-89-4 |
|---|---|
Formule moléculaire |
C24H24N2O2S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;benzoate |
InChI |
InChI=1S/C17H19N2S.C7H6O2/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;8-7(9)6-4-2-1-3-5-6/h5-11H,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
YLNRZMQISIVORD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)










![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
